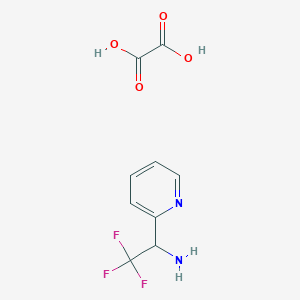

2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate

CAS No.: 1187929-49-2

Cat. No.: VC2833867

Molecular Formula: C9H9F3N2O4

Molecular Weight: 266.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187929-49-2 |

|---|---|

| Molecular Formula | C9H9F3N2O4 |

| Molecular Weight | 266.17 g/mol |

| IUPAC Name | oxalic acid;2,2,2-trifluoro-1-pyridin-2-ylethanamine |

| Standard InChI | InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6) |

| Standard InChI Key | JHUXECMEBRGKAO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N.C(=O)(C(=O)O)O |

| Canonical SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate is officially identified by its Chemical Abstracts Service (CAS) registry number 1187929-49-2 . This compound represents the oxalate salt of the free base 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, which itself carries the CAS number 503173-14-6 . The systematic name reflects its chemical structure: a pyridine ring with a substitution at the 2-position containing a trifluoromethylated ethylamine group, paired with oxalic acid to form a salt.

Structural Components

The molecular structure consists of two primary components: the 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine moiety and the oxalate counterion. The parent compound (free base) features a pyridine heterocyclic ring with a side chain at the 2-position containing an amino group adjacent to a carbon bearing a trifluoromethyl group. The free base is also known under several synonyms including:

-

α-(Trifluoromethyl)-2-pyridinemethanamine

-

2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine

Physico-chemical Properties

Fundamental Properties

The available data regarding the physico-chemical properties of 2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate is somewhat limited in the literature. Table 1 presents the confirmed properties based on available sources.

For comparison, Table 2 provides the properties of the parent free base form of the compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H7F3N2 | |

| Molecular Weight | 176.14 g/mol | |

| CAS Registry Number | 503173-14-6 |

Structural Characteristics

The structural characteristics of 2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate derive from the combination of several key functional groups:

-

Pyridine ring: A six-membered aromatic heterocycle containing nitrogen

-

Trifluoromethyl group: Provides enhanced lipophilicity and metabolic stability

-

Chiral carbon center: The carbon bearing both the amino group and the trifluoromethyl group

-

Oxalate counterion: Dicarboxylic acid salt-forming component

Synthesis and Preparation

General Synthetic Approaches

-

Nucleophilic addition to pyridine-2-carboxaldehyde derivatives

-

Reduction of corresponding ketones or imines

-

Cross-coupling reactions involving pyridine precursors

Pharmacological Properties and Applications

Structure-Activity Relationship Considerations

The presence of the trifluoromethyl group in this compound is particularly significant from a medicinal chemistry perspective. Trifluoromethylated compounds typically display:

-

Enhanced lipophilicity, potentially improving blood-brain barrier penetration

-

Increased metabolic stability due to the strength of C-F bonds

-

Altered electronic properties affecting binding affinity to target proteins

-

Modified hydrogen bonding capabilities

These properties make trifluoromethylated compounds particularly valuable in drug discovery and development programs, especially for central nervous system applications.

Analytical Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity determination and quantitative analysis of this compound, likely utilizing reverse-phase conditions due to the presence of both polar and non-polar functional groups.

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds appear in the chemical literature:

-

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine (CAS: 503173-14-6):

-

2,2,2-Trifluoroethylamine hydrochloride (CAS: 373-88-6):

Salt Form Comparisons

-

Hydrochloride salt: Potentially more hygroscopic but widely used in pharmaceutical applications

-

Sulfate salt: Often provides good stability and crystallinity

-

Tartrate salt: Another organic acid salt option that might offer different solubility properties

Different salt forms can significantly affect physicochemical properties including solubility, stability, hygroscopicity, and bioavailability, making salt selection an important consideration in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume